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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data interpretation guidelines for
employing various genetic screening methods to identify and characterize components of the
Pis1 signaling pathway in the model organism Saccharomyces cerevisiae.

Introduction to the Pisl Pathway

Phosphatidylinositol (P1) is a crucial phospholipid in eukaryotic cells, serving as a structural
component of membranes and a precursor for a variety of signaling molecules. The synthesis
of PI from CDP-diacylglycerol and inositol is catalyzed by the essential enzyme Pl synthase,
encoded by the PIS1 gene. The regulation of PIS1 expression and the functional interactions of
its protein product, Pis1p, are critical for maintaining cellular homeostasis. Genetic screens are
powerful tools for dissecting the complexities of the Pis1 pathway, identifying novel regulators,
and uncovering potential targets for therapeutic intervention.

Genetic Screens for Pis1l Pathway Analysis
This document outlines three primary genetic screening methodologies:

o Reporter-Based Screens: Utilizing a PIS1 promoter-reporter fusion to identify genes that
modulate PIS1 expression.
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e Synthetic Genetic Array (SGA) Analysis: A high-throughput method to uncover genetic
interactions of a pis1l mutant with a genome-wide array of gene deletions.

» CRISPR-Based Screens: Employing CRISPR interference (CRISPRI) to systematically
repress all yeast genes to identify those whose downregulation impacts cellular processes
dependent on the Pis1 pathway.

PIS1 Promoter-Reporter Screen

A forward genetic screen using a PIS1-lacZ reporter fusion can identify genes whose deletion
affects the transcriptional regulation of PIS1.

Data Presentation

A genomic screen of the viable yeast deletion set identified 120 genes that affect the
expression of a PIS1-lacZ reporter. The following table summarizes a selection of these genes,
categorized by their biological process.
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Effect on PIS1-lacZ

Gene Systematic Name Biological Process .
Expression
Peroxisomal Genes
Peroxisome
PEX3 YBLO33C ) ) Altered
biogenesis
Peroxisome
PEX4 YHR046C _ _ Altered
biogenesis
Peroxisome
PEX17 YILOO1W ] ) Altered
biogenesis
Peroxisome
PEX22 YOR293W ) ) Altered
biogenesis
ACB1 YKL132C Fatty acid metabolism  Altered
GPD1 YDLO22W Glycerol metabolism Altered
Chromatin Silencing
Telomere length
RIF1 YDLO35C ] Elevated
regulation
HST3 YORO033C Histone deacetylase Elevated
HST4 YPLO42C Histone deacetylase Elevated
Transcription Factors
Phosphate
PHO2 YKRO35W . . Altered
metabolism regulation
YFLO44C YFLO44C Unknown Altered
Glycerol Utilization
Glycerol-3-phosphate
GPD2 YOLO054W Altered
dehydrogenase
GUT1 YILO55C Glycerol kinase Altered
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Glycerol-3-phosphate
GUT2 YDRO052C Altered
dehydrogenase

This table is a representative selection from the 120 genes identified in the screen described by
Nikoloff et al., 2007. The full list can be found in the publication.

Experimental Protocol: PIS1-lacZ Reporter Screen

This protocol is adapted from the methods used to screen the yeast knockout (YKO) collection
for mutants that alter PIS1 expression.

Materials:

Yeast strain containing the integrated PIS1-lacZ reporter.

Viable yeast deletion library (e.g., MATa collection).

YPD and synthetic complete (SC) media.

X-Gal (5-bromo-4-chloro-3-indolyl-B-D-galactopyranoside).

96-well microplates.

Replicating block.
Procedure:

» Strain Preparation: The PIS1-lacZ reporter strain is systematically crossed with the strains of
the viable yeast deletion library using standard yeast mating and sporulation techniques to
generate haploid progeny containing both the reporter and a gene deletion.

o Colony Plating: The resulting double mutant strains are arrayed onto 96-well microplates
containing solid SC medium supplemented with X-Gal. Separate plates are prepared with
glucose and glycerol as the carbon source to assess carbon source-dependent regulation.

 Incubation: Plates are incubated at 30°C for 3-5 days.
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» Phenotypic Scoring: Colonies are visually inspected for changes in blue color intensity
compared to a wild-type control strain.

o Darker blue: Indicates increased PIS1-lacZ expression.
o Lighter blue/white: Indicates decreased PIS1-lacZ expression.
» Hit Confirmation: Putative hits are re-streaked and re-assayed to confirm the phenotype.

o Quantitative B-Galactosidase Assay (Liquid Culture): a. Inoculate single colonies of
confirmed hits and wild-type control into 5 mL of SC medium and grow overnight at 30°C. b.
Dilute the overnight cultures to an OD600 of 0.2 in fresh SC medium and grow to mid-log
phase (OD600 = 0.8). c. Pellet 1.5 mL of each culture and resuspend in 1 mL of Z-buffer (60
mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCI, 1 mM MgS04, 50 mM (-mercaptoethanol,
pH 7.0). d. Add 100 pL of chloroform and 50 pL of 0.1% SDS and vortex for 30 seconds to
permeabilize the cells. e. Pre-warm the tubes to 28°C for 5 minutes. f. Start the reaction by
adding 200 pL of ONPG (o-nitrophenyl-3-D-galactopyranoside, 4 mg/mL in Z-buffer) and
start a timer. g. Stop the reaction by adding 500 pL of 1 M Na2CO3 when a yellow color has
developed. Record the reaction time. h. Pellet the cell debris and measure the absorbance of
the supernatant at 420 nm. i. Calculate [3-galactosidase activity in Miller units: Units = (1000 *
A420) / (t* V * OD600), where t = time (min), V = volume of culture (mL), and OD600 is the
cell density at the start of the assay.

Visualization
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PIS1-lacZ Reporter Screen Workflow.
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Synthetic Genetic Array (SGA) Analysis

SGA analysis is a high-throughput method to identify genetic interactions (synthetic sickness or
lethality) between a query gene (e.g., a temperature-sensitive allele of PIS1) and an array of
other gene deletions.

Data Presentation (Hypothetical)

The following table presents hypothetical data from an SGA screen with a pisl1-ts allele as the
query. A negative genetic interaction score indicates that the double mutant grows slower than
expected, suggesting a functional relationship between the two genes.

Genetic Interaction

Interacting Gene Systematic Name P-value
Score

SEC14 YMRO79W -0.35 <0.01

SAC1 YKL212W -0.42 <0.01

STT4 YDR385W -0.31 <0.05

PIK1 YBR147W -0.28 <0.05

CKI1 YNL250W -0.39 <0.01

Experimental Protocol: SGA Analysis

This protocol outlines the general steps for performing an SGA screen.

Materials:

Query strain (e.g., pisl1-ts allele with a selectable marker).

Yeast deletion library (e.g., MATa collection).

Robotic platform for high-density colony manipulation.

Appropriate growth media for selection.

Image analysis software for colony size measurement.
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Procedure:

e Mating: The query strain is mated with the entire yeast deletion library arrayed on solid
medium.

e Diploid Selection: Diploid cells are selected on medium that selects for markers present in
both the query and library strains.

e Sporulation: Diploids are transferred to nitrogen-limiting medium to induce sporulation.

» Haploid Selection: A series of replica-plating steps are performed to select for haploid
progeny that carry both the query mutation and a deletion from the library.

e Phenotypic Analysis: The final array of double mutants is grown at both permissive and
restrictive temperatures (for a ts allele). Colony sizes are quantified from digital images.

o Data Analysis: The colony size of each double mutant is compared to the colony sizes of the
corresponding single mutants to calculate a genetic interaction score.

Visualization
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Synthetic Genetic Array (SGA) Workflow.
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CRISPR-Based Screens

CRISPR interference (CRISPRI) can be used to systematically repress the expression of all

yeast genes to identify those that are essential for growth in a condition where Pis1 function is

compromised, or to identify genes whose repression phenocopies or suppresses a pisl mutant

phenotype.

Data Presentation (Hypothetical)

The following table shows hypothetical data from a CRISPRI screen to identify genes whose

repression leads to sensitivity to a sublethal concentration of a Pis1 inhibitor. A negative log2
fold change (LFC) indicates that the gRNA is depleted in the inhibitor-treated population,

suggesting the target gene is important for survival in the presence of the inhibitor.

Log2 Fold Change

Gene Systematic Name gRNA Sequence
(LFC)

GATCGATCGATCGA

ERG6 YML008C -3.2
TCGATC
CTAGCTAGCTAGCT

OPI3 YJR073C -2.8
AGCTAG
AGCTAGCTAGCTAG

INO2 YPLO73W -2.5
CTAGCT
TCGATCGATCGATC

CHO1 YGR160W -2.1
GATCGA

Experimental Protocol: CRISPRi Screen

Materials:

* Yeast strain expressing dCas9.

e Pooled gRNA library targeting the yeast genome.

 Lentiviral or plasmid-based system for gRNA delivery.
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o Selective media and conditions (e.g., with and without a Pis1 inhibitor).
» Next-generation sequencing (NGS) platform.
Procedure:

o Library Transformation: The pooled gRNA library is introduced into the dCas9-expressing
yeast strain.

o Selection: The population of cells is split and grown under control and experimental
conditions (e.g., with a Pis1 inhibitor).

o Genomic DNA Extraction: After a defined number of generations, genomic DNA is extracted
from both populations.

* gRNA Amplification and Sequencing: The gRNA sequences are amplified by PCR and
qguantified by NGS.

o Data Analysis: The abundance of each gRNA in the experimental condition is compared to
the control condition to identify gRNAs that are enriched or depleted.

Visualization
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CRISPRI Screen Workflow.
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Pis1 Catalyzed Reaction and Downstream Pathways.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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